molecular formula C25H24FN5O2 B2953585 5-ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921880-71-9

5-ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2953585
CAS RN: 921880-71-9
M. Wt: 445.498
InChI Key: VGRRNMNIMCZKMB-UHFFFAOYSA-N
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Description

5-ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues in Mycobacterium Tuberculosis Inhibition

Thiazole-aminopiperidine analogues, closely related to the queried compound, have been researched for their role in inhibiting Mycobacterium tuberculosis. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a compound in this class, showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the potential of related compounds in tuberculosis treatment (Jeankumar et al., 2013).

Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium Tuberculosis DNA GyrB Inhibition

A series of benzofuran and benzo[d]isothiazole derivatives, which share structural similarities with the queried compound, have shown significant inhibition of Mycobacterium tuberculosis DNA GyrB ATPase. These findings suggest potential applications in the development of antitubercular agents (Reddy et al., 2014).

Potential Antiavian Influenza Virus Activity

Compounds similar to the queried molecule, specifically benzamide-based 5-aminopyrazoles and their derivatives, were synthesized and found to possess significant antiavian influenza virus activity. This indicates the potential use of related compounds in treating avian influenza (Hebishy et al., 2020).

Antipsychotic Potential in Dopamine and Serotonin Receptor Affinity

Conformationally restricted butyrophenones, closely related to the queried compound, have been shown to have affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These compounds, including those with a piperidine or benzoylpiperidine moiety, exhibit potential as antipsychotic agents (Raviña et al., 2000).

Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives

Compounds similar to the queried molecule have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. Some derivatives showed potent antitumor activity, suggesting the potential use of related compounds in cancer therapy (Naito et al., 2005).

properties

IUPAC Name

5-ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-2-28-16-19(23-20(17-28)25(33)31(27-23)18-8-4-3-5-9-18)24(32)30-14-12-29(13-15-30)22-11-7-6-10-21(22)26/h3-11,16-17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRRNMNIMCZKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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